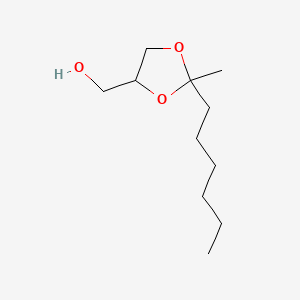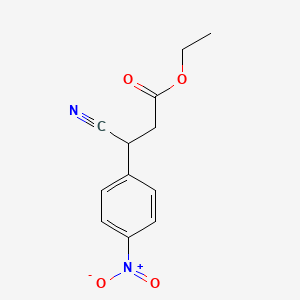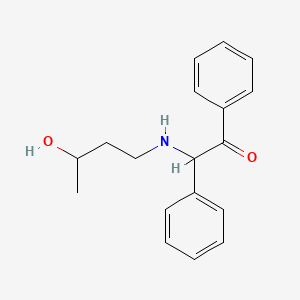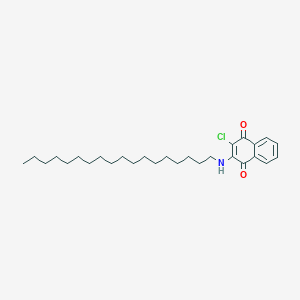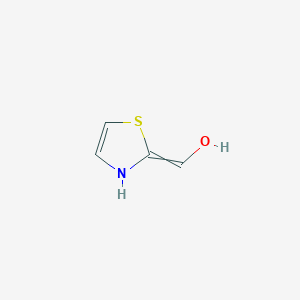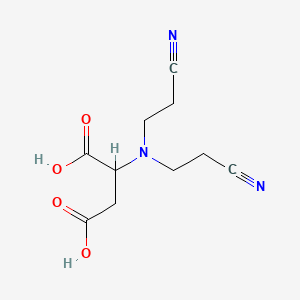
n,n-Bis(2-cyanoethyl)aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(2-cyanoethyl)aspartic acid: is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol It is derived from aspartic acid and features two cyanoethyl groups attached to the nitrogen atoms of the aspartic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-cyanoethyl)aspartic acid typically involves the reaction of aspartic acid with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective cyanoethylation of the amino groups on the aspartic acid . The process involves the use of a catalyst, such as yttrium nitrate, to promote the cyanoethylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: n,n-Bis(2-cyanoethyl)aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Acrylonitrile: Used in the initial cyanoethylation reaction.
Yttrium Nitrate: Acts as a catalyst for the cyanoethylation process.
Oxidizing and Reducing Agents: Various agents can be used to induce oxidation or reduction reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of cyanoethylated derivatives .
Aplicaciones Científicas De Investigación
n,n-Bis(2-cyanoethyl)aspartic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of n,n-Bis(2-cyanoethyl)aspartic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. The compound’s effects are mediated through its ability to undergo nucleophilic substitution, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
- Benzyl bis(2-cyanoethyl)carbamate
- (2S)-2-[bis(2-amino-2-oxoethyl)amino]butanedioic acid
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, butyl 2-cyanoethyl ester .
Uniqueness: n,n-Bis(2-cyanoethyl)aspartic acid is unique due to its specific structure, which includes two cyanoethyl groups attached to the nitrogen atoms of aspartic acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
6328-90-1 |
|---|---|
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-[bis(2-cyanoethyl)amino]butanedioic acid |
InChI |
InChI=1S/C10H13N3O4/c11-3-1-5-13(6-2-4-12)8(10(16)17)7-9(14)15/h8H,1-2,5-7H2,(H,14,15)(H,16,17) |
Clave InChI |
GNVTYGNEZLLRIK-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCC#N)C(CC(=O)O)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
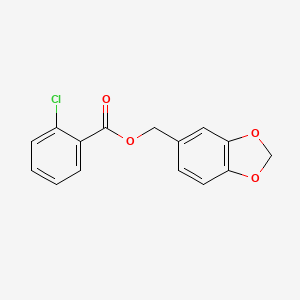

![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
